2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide
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Overview
Description
2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide is an organic compound that features a benzimidazole moiety linked to a furan ring through a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Attachment of the propyl chain: The benzimidazole core is then reacted with a suitable propylating agent.
Coupling with the furan ring: The final step involves coupling the propylated benzimidazole with a furan ring, typically using a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole and furan derivatives.
Scientific Research Applications
2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)methyl]carboxamide
- 2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide
Uniqueness
2-furyl-N-{3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl}carboxamide is unique due to its specific structural features, such as the combination of a furan ring and a benzimidazole moiety linked by a propyl chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-14(2)13-22-16-8-4-3-7-15(16)21-18(22)10-5-11-20-19(23)17-9-6-12-24-17/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,20,23) |
InChI Key |
VZMLSRPMJRDCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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